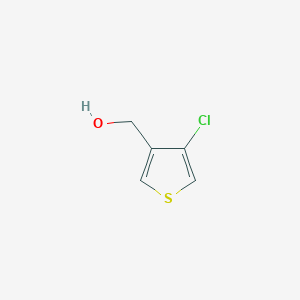

(4-Chlorothiophen-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Chlorothiophen-3-yl)methanol” is a chemical compound with the molecular formula C5H5ClOS . It is a derivative of thiophene, a sulfur-containing heterocyclic compound . The compound has a molecular weight of 148.61 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 . This indicates the presence of a thiophene ring with a chlorine atom at the 4th position and a methanol group at the 3rd position . Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.科学的研究の応用

Methanol as a Solvent and Reactant

Methanolysis and Catalysis

Methanol is widely utilized in catalytic processes and reactions, such as methanolysis. Studies have demonstrated the catalytic efficiency of rare earth elements in methanol synthesis via hydrogenation of carbon oxides, showing improvements in catalytic performance due to the unique properties of these elements (Richard & Fan, 2018). Moreover, methanol accelerates the dynamics of lipids in biological membranes, impacting lipid transfer and flip-flop kinetics, which has implications for understanding membrane-associated processes and drug delivery systems (Nguyen et al., 2019).

Chemical Synthesis and Modification

Asymmetric Synthesis and Halogenation

The role of methanol in facilitating asymmetric synthesis and halogenation reactions has been highlighted in the preparation of compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol, showcasing the advantages of C-H functionalization strategies over traditional methods in terms of yield, selectivity, and practicality (Sun, Sun, & Rao, 2014). Such methodologies underscore the potential of (4-Chlorothiophen-3-yl)methanol in organic synthesis and the development of new chemical entities with improved efficiency and selectivity.

Photocatalysis and Photochemistry

Photochemical Reactions

The study of photochemical reactions of chlorinated aromatic compounds, such as 4-chlorophenol, in various solvents including methanol, has provided insights into the mechanisms of photogeneration and reactivity of aromatic cations. These findings are pertinent to understanding the photochemical behavior of chlorinated thiophenes and their potential applications in synthesizing novel compounds through light-induced reactions (Protti et al., 2004).

Environmental Applications

Chromatography and Hydrophobicity Studies

Reversed-phase thin-layer chromatography employing methanol-water as eluent has been used to investigate the hydrophobicity of non-polar aromatic compounds, including chlorinated biphenyls and aromatic hydrocarbons. Such methodologies could be adapted to study the environmental behavior and partitioning of chlorothiophenes, aiding in the assessment of their environmental impact and fate (Bruggeman, Steen, & Hutzinger, 1982).

特性

IUPAC Name |

(4-chlorothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINNRXCTLTCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2966820.png)

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide](/img/structure/B2966826.png)

![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)

![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)

![(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2966830.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2966833.png)